1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
The compound 1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile (hereafter referred to as the "target compound") is a pyrido[1,2-a]benzimidazole derivative featuring a dimethylaminoethylamino group at position 1, a methyl group at position 3, a 3-methylbutyl substituent at position 2, and a nitrile moiety at position 2.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethylamino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5/c1-15(2)10-11-17-16(3)18(14-23)22-25-19-8-6-7-9-20(19)27(22)21(17)24-12-13-26(4)5/h6-9,15,24H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLVKKTVADGTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)NCCN(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic compound with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
- Molecular Formula : C22H29N5
- Molar Mass : 363.5 g/mol
- CAS Number : 442572-92-1
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Specific mechanisms include:
- Inhibition of Acetylcholinesterase (AChE) : The compound has shown potential as an AChE inhibitor, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies indicate IC50 values ranging from 0.050 to 25.30 µM against AChE, demonstrating its potency compared to standard drugs like donepezil .
- Anti-cancer Activity : Research indicates that derivatives of this compound exhibit anti-proliferative effects against several cancer cell lines. The mechanism may involve the inhibition of specific pathways, such as those regulated by sirtuins, which are implicated in cellular aging and cancer progression .
Biological Activity Data
The following table summarizes the biological activities and IC50 values of the compound against various targets:
| Biological Target | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | 0.050 - 25.30 | |
| Butyrylcholinesterase | 0.080 - 25.80 | |
| Cancer Cell Lines (various) | Moderate to High | |
| Sirtuin Inhibition | Not quantified |
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated significant improvement in cognitive function and reduction in neuroinflammation markers.
- Anti-cancer Efficacy : In vitro studies showed that the compound inhibited cell proliferation in breast and lung cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural analogues differ primarily in substituents at positions 1, 2, and 3. Key derivatives include:
1-[2-(tert-Butylamino)ethyl]amino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (13b)
- Substituents: tert-Butylaminoethylamino group at position 1.
- Synthesis: Reacted 1-(2-chloroethyl)amino intermediate with tert-butylamine under similar conditions .
1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Substituents: 3,4-Dimethoxyphenethylamino group at position 1 and ethyl group at position 2.
1-[2-(Dimethylamino)ethyl]amino-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Substituents : Propyl group at position 3 instead of methyl.
- Properties : Reduced steric hindrance at position 3 compared to the target compound, which may influence binding affinity to biological targets .
2-Benzyl-1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Substituents: Benzyl at position 2 and 4-fluorophenylamino at position 1.
- Properties : Fluorine’s electron-withdrawing effect enhances stability and may modulate pharmacokinetics .
Physicochemical and Spectroscopic Comparisons
Key Observations :
Q & A
Q. Key Components :
- Core reagent : 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole.
- Co-reactants : Malononitrile, aldehydes (e.g., aromatic).
- Conditions : Solvent (ethanol), ambient or moderate heating.
How should researchers characterize this compound spectroscopically?
Methodological Answer:
A multi-technique approach is critical:
- IR Spectroscopy : Confirm nitrile (C≡N) stretches (~2200 cm⁻¹) and amine/imine groups.
- NMR (¹H/¹³C) : Identify substituent environments (e.g., dimethylaminoethyl protons at δ 2.2–2.5 ppm, pyridobenzimidazole aromatic signals).
- TOF-MS : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- Melting Point : Assess purity (sharp, consistent m.p. range).
Q. Example Workflow :
Record IR to verify functional groups.
Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
Compare TOF-MS with computational predictions (e.g., ChemDraw) .
What safety protocols are essential during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of aerosols/dust.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent degradation.
- Spill Management : Avoid dry sweeping; use damp cloths and neutralize with appropriate solvents (e.g., ethanol) .
Advanced Research Questions
How can experimental design optimize reaction yield and selectivity?
Methodological Answer:
Apply statistical Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature, solvent polarity, catalyst loading, reagent stoichiometry.
- Response Variables : Yield, purity, reaction time.
- Tools : Full factorial designs or Box-Behnken models to identify interactions.
Case Study :
For a similar MCR, optimizing aldehyde substituents (electron-withdrawing vs. donating) via DoE increased yield by 25% while reducing side products .
How to resolve contradictions in spectral data (e.g., NMR vs. MS)?
Methodological Answer:
- Cross-Validation : Repeat NMR under different solvents (DMSO-d₆ vs. CDCl₃) to assess tautomerism.
- High-Resolution MS (HRMS) : Confirm exact mass (Δ < 5 ppm) to rule out isobaric interferences.
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .
What computational methods predict reactivity or regioselectivity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates.
- Reaction Path Search : Tools like GRRM or AFIR (Artificial Force Induced Reaction) map energy landscapes.
- Machine Learning : Train models on existing MCR datasets to predict optimal conditions .
Q. Workflow :
Model the reaction mechanism with DFT (B3LYP/6-31G*).
Validate with experimental kinetics.
Refine using ICReDD’s integrated computational-experimental frameworks .
How to address stability issues during long-term storage?
Methodological Answer:
- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks.
- Analytical Monitoring : Track degradation via HPLC (peak area reduction) or NMR (new impurity signals).
- Stabilizers : Add antioxidants (e.g., BHT) or store under desiccants (silica gel) .
How can structure-activity relationships (SAR) be explored?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., alkyl chain length, amine groups).
- Biological Assays : Test against target receptors (e.g., kinase inhibition assays).
- QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate structural features with activity.
Example :
Replace the 3-methylbutyl group with shorter alkyl chains to assess hydrophobicity effects on membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
